molecular formula C10H9NO5 B1267712 5-Acetamidobenzene-1,3-dicarboxylic acid CAS No. 6344-50-9

5-Acetamidobenzene-1,3-dicarboxylic acid

Cat. No. B1267712
CAS RN: 6344-50-9
M. Wt: 223.18 g/mol
InChI Key: KQQYZSYKZQESPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-acetamidobenzene-1,3-dicarboxylic acid often involves intricate processes. For instance, in the synthesis of coordination polymers, aminobenzoic acid derivatives are utilized due to their rich coordination modes facilitated by O-atom and N-atom donors. An example involves the preparation of new coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid, showcasing the chemical's ability to bind with metals like cadmium (Cd) and zinc (Zn) to form polymers with two-dimensional network structures (Shao, Meng, & Hou, 2019).

Molecular Structure Analysis

The molecular structure of derivatives of 5-acetamidobenzene-1,3-dicarboxylic acid can significantly influence the architecture of the resulting coordination polymers. The structure of these polymers can be altered by changing the metal ion, which affects the coordination mode of the ligand derived from the acid, leading to varied polymer architectures. For example, different coordination polymers have been synthesized using cadmium and zinc ions, resulting in distinct two-dimensional network structures (Shao, Meng, & Hou, 2019).

Chemical Reactions and Properties

Chemical reactions involving 5-acetamidobenzene-1,3-dicarboxylic acid derivatives demonstrate their reactivity and potential for forming complex structures. The formation of coordination polymers through reactions with metal ions like Cd and Zn is a prime example of the compound's reactivity. These reactions not only emphasize the compound's chemical properties but also its potential in creating materials with unique physical and chemical properties.

Physical Properties Analysis

The physical properties of compounds related to 5-acetamidobenzene-1,3-dicarboxylic acid, such as melting points and glass transition temperatures, can be influenced by molecular weight and π-π interactions among substituents. For instance, a study on the synthesis and high-throughput characterization of structural analogues of molecular glassformers highlights the relationship between molecular weight, π-π interactions, and physical properties like glass transition temperature (Liu et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-acetamidobenzene-1,3-dicarboxylic acid derivatives, particularly their ability to form coordination polymers, are central to their utility in various applications. The coordination modes enabled by the O-atom and N-atom donors of these compounds allow for the formation of structures with unique chemical and physical properties, as demonstrated by the synthesis and characterization of coordination polymers (Shao, Meng, & Hou, 2019).

Scientific Research Applications

Analytical Chemistry Application

5-Acetamidobenzene-1,3-dicarboxylic acid, as a related compound to 3-Acetamidobenzene-1,2-dicarboxylic acid, is significant in analytical chemistry. A study by Shinde et al. (2018) developed a novel HPLC method for estimating a genotoxic impurity, 3-Acetamidobenzene-1,2-dicarboxylic acid, in the synthesis of key pharmaceutical materials. This method is essential for ensuring the purity and safety of pharmaceutical products (Shinde, Shirke, Dwivedi, & Dhuppad, 2018).

Synthesis and Anti-inflammatory Properties

In the field of medicinal chemistry, derivatives of 5-Acetamidobenzene-1,3-dicarboxylic acid are explored for their potential therapeutic applications. Radwan, Shehab, and El-Shenawy (2009) synthesized 5-substituted benzo[b]thiophene derivatives, including compounds related to 5-Acetamidobenzene-1,3-dicarboxylic acid, which exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Antitrypanosomal Activity

Another application in pharmacology is demonstrated by Ulrich and Cerami (1984), who tested derivatives of 1,3-arylene diketone bis(guanylhydrazone), including 5-acetamido analogues, for their activity against Trypanosoma brucei infections. The 5-acetamido analogue showed approximately double the activity compared to the parent compound, highlighting its potential as a trypanocidal agent (Ulrich & Cerami, 1984).

Functionalization in Material Science

In material science, 5-Acetamidobenzene-1,3-dicarboxylic acid plays a role in the functionalization of single-walled carbon nanotubes (SWCNTs). Kharissova, Kharisov, and Leija Gutiérrez (2017) explored the functionalization of SWCNTs using aromatic and heterocyclic amines, including 5-aminobenzene-1,3-dicarboxylic acid, to improve their solubility and dispersion in various solvents. This functionalization is crucial for the practical application of SWCNTs in various technological fields (Kharissova, Kharisov, & Leija Gutiérrez, 2017).

Polymer Chemistry

In polymer chemistry, the structural analogues of 5-Acetamidobenzene-1,3-dicarboxylic acid are used in synthesizing novel aromatic polyamides. Hsiao and Chang (1996) synthesized high-molecular-weight polyamides using dicarboxylic acids containing benzene rings, demonstrating the utility of these compounds in creating new materials with desirable physical properties (Hsiao & Chang, 1996).

properties

IUPAC Name

5-acetamidobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQYZSYKZQESPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287379
Record name 5-Acetamidobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamidobenzene-1,3-dicarboxylic acid

CAS RN

6344-50-9
Record name 6344-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetamidobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Aminoisophthalic acid (30.33 g, 0.167 mol) was charged into a 250 mL round bottom flask with acetic anhydride (56.24 g, 0.551 mol) and KOAc (0.88 g). The reaction temperature was 60°-110° C. for 45 minutes. The resulting white solid was filtered after the reaction was allowed to cool to room temperature (about 20° C.). Yield 31.98 g (86%). 1H NMR (d-6 DMSO)--10.30, 8.41, 8.14, 2.06. 13C NMR (d-6 DMSO)--69.17, 166.82, 140.16, 131.92, 124,61, 123.59, 24.05.
Quantity
30.33 g
Type
reactant
Reaction Step One
Quantity
56.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step One

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